molecular formula C15H23N3O2S2 B4757575 N-{4-[(ethylamino)sulfonyl]phenyl}-2-methyl-1-piperidinecarbothioamide

N-{4-[(ethylamino)sulfonyl]phenyl}-2-methyl-1-piperidinecarbothioamide

Cat. No. B4757575
M. Wt: 341.5 g/mol
InChI Key: WCWYDMYTWQYLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(ethylamino)sulfonyl]phenyl}-2-methyl-1-piperidinecarbothioamide, commonly known as E-4031, is a chemical compound that has gained attention in the scientific community due to its potential applications in cardiac research. E-4031 is a selective blocker of the rapid component of the delayed rectifier potassium current (IKr), which plays a critical role in cardiac repolarization.

Mechanism of Action

E-4031 selectively blocks the N-{4-[(ethylamino)sulfonyl]phenyl}-2-methyl-1-piperidinecarbothioamide channel by binding to the channel's pore region, thereby inhibiting potassium efflux during the repolarization phase of the cardiac action potential. This results in prolonged depolarization and delayed repolarization, leading to an increase in the QT interval (Sanguinetti & Jurkiewicz, 1990).
Biochemical and Physiological Effects:
In addition to its effects on cardiac repolarization, E-4031 has been shown to have other physiological effects. It has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis (Wang et al., 2012). E-4031 has also been shown to modulate the activity of the GABA-A receptor, which plays a role in the regulation of anxiety and sleep (Gao et al., 2016).

Advantages and Limitations for Lab Experiments

One advantage of using E-4031 in lab experiments is its high selectivity for the N-{4-[(ethylamino)sulfonyl]phenyl}-2-methyl-1-piperidinecarbothioamide channel, which allows for specific investigation of this channel's role in cardiac repolarization. However, one limitation is that E-4031 may have off-target effects on other ion channels, which could complicate the interpretation of results (Hondeghem & Snyders, 1990).

Future Directions

There are several future directions for research on E-4031. One area of interest is the development of more selective N-{4-[(ethylamino)sulfonyl]phenyl}-2-methyl-1-piperidinecarbothioamide blockers that do not have off-target effects. Another area is the investigation of E-4031's effects on other physiological systems, such as the GABA-A receptor. Additionally, E-4031 could be used in drug discovery to identify compounds that modulate the N-{4-[(ethylamino)sulfonyl]phenyl}-2-methyl-1-piperidinecarbothioamide channel for the treatment of cardiac arrhythmias.
Conclusion:
E-4031 is a selective blocker of the N-{4-[(ethylamino)sulfonyl]phenyl}-2-methyl-1-piperidinecarbothioamide channel that has been widely used in cardiac research to study the role of this channel in cardiac repolarization. It has also been shown to have other physiological effects, such as inhibiting the proliferation of cancer cells and modulating the activity of the GABA-A receptor. While E-4031 has advantages for lab experiments, such as its high selectivity for the N-{4-[(ethylamino)sulfonyl]phenyl}-2-methyl-1-piperidinecarbothioamide channel, it also has limitations, such as potential off-target effects. Future research on E-4031 could focus on developing more selective N-{4-[(ethylamino)sulfonyl]phenyl}-2-methyl-1-piperidinecarbothioamide blockers and investigating its effects on other physiological systems.

Scientific Research Applications

E-4031 has been widely used in cardiac research to study the role of N-{4-[(ethylamino)sulfonyl]phenyl}-2-methyl-1-piperidinecarbothioamide in cardiac repolarization. It has been shown to prolong the action potential duration and increase the QT interval in isolated cardiac cells and animal models (Sanguinetti & Jurkiewicz, 1990). E-4031 has also been used to investigate the effects of drugs on cardiac repolarization, such as the potential for drug-induced arrhythmias (Hondeghem & Snyders, 1990).

properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-2-methylpiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S2/c1-3-16-22(19,20)14-9-7-13(8-10-14)17-15(21)18-11-5-4-6-12(18)2/h7-10,12,16H,3-6,11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWYDMYTWQYLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCCCC2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(ethylsulfamoyl)phenyl]-2-methylpiperidine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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